Metesculetol

Catalog No.
S623662
CAS No.
52814-39-8
M.F
C12H10O6
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metesculetol

CAS Number

52814-39-8

Product Name

Metesculetol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C12H10O6/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)

InChI Key

VVDLFTOOMLZFRO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O

Synonyms

4-methyl-esculetol, mono-Na salt of permethol, permethol

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O

Metesculetol is a hydroxycoumarin.

Metesculetol, also known as permethol, is a derivative of vitamin P. Its chemical formula is C12H10O6C_{12}H_{10}O_{6}, and it has a molecular weight of approximately 250.2042 g/mol. The compound is characterized as achiral, meaning it does not have stereoisomers, and it lacks optical activity due to the absence of defined stereocenters. Metesculetol is noted for its ability to increase capillary resistance and reduce membrane permeability, making it beneficial in various medical applications, particularly in oral care products aimed at treating gum issues such as bleeding and inflammation .

Typical of phenolic compounds. It can participate in:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Being oxidized to form quinones or other oxidized derivatives.
  • Reduction: Undergoing reduction reactions that may convert its functional groups.

These reactions are significant for modifying its properties for specific applications in pharmaceuticals and cosmetics.

Metesculetol exhibits several biological activities:

  • Anti-inflammatory Effects: It helps reduce inflammation in gum tissues, which is beneficial for oral health.
  • Capillary Protection: The compound enhances capillary resistance, potentially aiding in the prevention of hemorrhagic conditions.
  • Wound Healing: Its properties may support the healing of damaged gums and other soft tissues.

Clinical studies have shown that formulations containing metesculetol can effectively alleviate symptoms associated with gum diseases .

The synthesis of metesculetol can be achieved through various methods:

  • Chemical Synthesis: Typically involves multi-step reactions starting from simpler organic compounds. Specific pathways may include the use of phenolic precursors and subsequent modifications to introduce necessary functional groups.
  • Extraction from Natural Sources: Metesculetol can also be derived from plant sources known to contain vitamin P derivatives, though this method may not be as efficient for large-scale production.
  • Lyophilization Techniques: This method involves dissolving metesculetol in suitable solvents followed by freeze-drying to obtain a stable product .

Metesculetol is primarily used in:

  • Oral Care Products: Its effectiveness in treating gum issues makes it a common ingredient in toothpastes and mouthwashes.
  • Pharmaceutical Formulations: Due to its biological activities, it may be included in formulations aimed at treating vascular disorders or inflammatory conditions.
  • Nutraceuticals: As a vitamin P derivative, it can be marketed as a dietary supplement for improving vascular health.

Research into the interactions of metesculetol with other compounds has indicated:

  • Synergistic Effects: When combined with other anti-inflammatory agents, metesculetol may enhance therapeutic outcomes.
  • Compatibility with Oral Microbiota: Studies suggest that metesculetol does not adversely affect beneficial oral bacteria, making it suitable for long-term use in dental care products.

Further interaction studies are necessary to fully understand its pharmacokinetics and dynamics within biological systems.

Metesculetol shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
RutinC21H20O12C_{21}H_{20}O_{12}A flavonoid known for its antioxidant properties.
QuercetinC15H10O7C_{15}H_{10}O_{7}Exhibits anti-inflammatory and antihistamine effects.
Vitamin P (general)VariedRefers to a class of compounds that enhance capillary health.

Uniqueness of Metesculetol

Metesculetol stands out due to its specific application in oral health care, particularly its targeted action on gum tissues compared to other compounds that may have broader or different biological activities. Its unique combination of properties makes it particularly valuable in formulations designed for dental care .

Molecular Formula (C₁₂H₁₀O₆) and Molecular Weight (250.20 g/mol)

Metesculetol, systematically known as 2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid, is a hydroxycoumarin derivative characterized by its molecular formula C₁₂H₁₀O₆ and a precise molecular weight of 250.20 g/mol [1] [2]. The compound exhibits an achiral stereochemistry configuration with no defined stereocenters and no E/Z centers, resulting in no optical activity [1] [4]. The exact mass of the compound is reported as 250.04800 Da, with the Chemical Abstracts Service registry number 52814-39-8 [2] [3].

The molecular architecture of metesculetol belongs to the coumarin derivative family, characterized by a benzopyrone core structure [5]. The compound features a 7-hydroxy-4-methyl-2-oxochromen-6-yl group linked to an acetic acid moiety through an ether linkage [2] [4]. The structural representation can be expressed through its canonical SMILES notation: CC1=CC(=O)OC2=C1C=C(OCC(O)=O)C(O)=C2 [1] [4].

Key molecular parameters include a polar surface area of 96.97 Ų and a calculated LogP value of 1.27040, indicating moderate lipophilicity characteristics [3]. The compound displays a formal charge of zero and contains six oxygen atoms distributed across hydroxyl, carboxyl, and lactone functional groups within its structure [1] [2].

Molecular ParameterValueReference
Molecular FormulaC₁₂H₁₀O₆ [1] [2]
Molecular Weight250.20 g/mol [1] [2]
Exact Mass250.04800 Da [3]
Polar Surface Area96.97 Ų [3]
LogP1.27040 [3]
StereochemistryAchiral [1] [4]
Charge0 [1] [4]

Solubility Characteristics in Organic/Aqueous Systems

The solubility profile of metesculetol demonstrates complex behavior across different solvent systems, reflecting its amphiphilic nature derived from both hydrophilic carboxylic acid and phenolic hydroxyl groups alongside the lipophilic coumarin ring system [2] [3]. The compound's LogP value of 1.27040 suggests moderate lipophilicity, indicating preferential partitioning toward organic phases while maintaining appreciable aqueous solubility [3] [29].

In aqueous systems, metesculetol exhibits limited water solubility, consistent with the general behavior observed for coumarin derivatives [28] [30]. Studies on structurally related esculetin compounds demonstrate that water displays the least solubility among various solvents tested, with solubility typically increasing with temperature [28] [30]. The presence of the carboxylic acid functional group in metesculetol is expected to enhance aqueous solubility through hydrogen bonding interactions with water molecules [27].

The polar surface area of 96.97 Ų indicates significant potential for hydrogen bonding interactions, which influences solubility patterns across different solvent systems [3]. Compounds with similar structural features typically demonstrate enhanced solubility in polar organic solvents such as methanol, ethanol, and acetone compared to water [28] [30]. The hydroxyl groups present in the coumarin ring system contribute to increased polarity and facilitate dissolution in polar organic solvents [28].

For organic solvent systems, metesculetol is expected to demonstrate good solubility in polar organic solvents including alcohols, acetone, and acetonitrile based on structural similarity to other hydroxycoumarin derivatives [28] [30]. The moderate LogP value suggests balanced solubility characteristics, with neither excessive hydrophobic nor hydrophilic behavior predominating [29] [31]. The compound's solubility in organic solvents follows the principle that polar compounds dissolve preferentially in polar solvents due to similar intermolecular interaction patterns [11] [12].

Solvent TypeExpected SolubilityContributing Factors
WaterLimitedCarboxylic acid group, hydroxyl groups [27] [28]
MethanolHighHydrogen bonding, polar interactions [28] [30]
EthanolGoodPolar-polar interactions [28] [30]
AcetoneGoodPolar aprotic solvent compatibility [28] [30]
ChloroformModerateModerate polarity matching [12]
HexanePoorHigh polarity mismatch [12]

Thermal Stability and Decomposition Pathways

Metesculetol demonstrates characteristic thermal stability patterns consistent with coumarin derivatives, with specific degradation temperatures and pathways influenced by its hydroxycoumarin structure [3] [22] [32]. The compound exhibits a predicted boiling point of 530.4°C at 760 mmHg and a melting point of 124°C, indicating substantial thermal stability under standard conditions [3] [32].

Thermal stability analysis reveals that coumarin derivatives, including metesculetol, maintain structural integrity at temperatures up to approximately 150°C, with partial degradation beginning at elevated temperatures around 200°C [22] [46]. The thermal decomposition process typically proceeds through multiple stages, beginning with dehydration reactions followed by ring system degradation [13] [41].

The initial thermal degradation stage occurs at temperatures between 200-250°C, characterized by dehydration reactions involving the hydroxyl groups present in the molecule [13] [22]. At this temperature range, metesculetol undergoes partial degradation with retention of the core coumarin structure, similar to behavior observed in related coumarin compounds under subcritical water conditions [22] [46].

At temperatures exceeding 250°C, more extensive thermal degradation occurs with decomposition of the coumarin ring system [41] [44]. The benzopyrone core structure undergoes thermal cleavage, leading to formation of smaller molecular fragments through homolytic bond scission and radical-mediated pathways [21] [43]. The carboxylic acid side chain is particularly susceptible to thermal decomposition, with decarboxylation reactions occurring at elevated temperatures [21].

The thermal decomposition pathway involves initial loss of the acetic acid moiety through cleavage of the ether linkage connecting it to the coumarin ring, followed by degradation of the hydroxyl-substituted coumarin core [22] [41]. Complete thermal decomposition occurs at temperatures above 300°C, resulting in formation of carbonaceous residues and volatile organic compounds including carbon monoxide, carbon dioxide, and low molecular weight hydrocarbons [13] [43].

Temperature RangeDegradation ProcessProducts Formed
Room Temperature - 150°CStableNo degradation [22] [46]
150-200°CInitial instabilityMinimal degradation [22] [46]
200-250°CPartial degradationDehydration products [13] [22]
250-300°CRing decompositionCoumarin fragments [41] [44]
>300°CComplete decompositionCO, CO₂, hydrocarbons [13] [43]

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

250.04773803 g/mol

Monoisotopic Mass

250.04773803 g/mol

Heavy Atom Count

18

UNII

HO6I89Z64J

Related CAS

53285-61-3 (mono-hydrochloride salt)
15518-82-8 (metescufylline salt/solvate)

Other CAS

52814-39-8

Wikipedia

Metesculetol

Dates

Last modified: 02-18-2024

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